2,2,3-Trimethyldecane
CAS No.: 62338-09-4
Cat. No.: VC0525393
Molecular Formula: C13H28
Molecular Weight: 184.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62338-09-4 |
---|---|
Molecular Formula | C13H28 |
Molecular Weight | 184.36 g/mol |
IUPAC Name | 2,2,3-trimethyldecane |
Standard InChI | InChI=1S/C13H28/c1-6-7-8-9-10-11-12(2)13(3,4)5/h12H,6-11H2,1-5H3 |
Standard InChI Key | BWEUYKNMLNSHIJ-GFCCVEGCSA-N |
SMILES | CCCCCCCC(C)C(C)(C)C |
Canonical SMILES | CCCCCCCC(C)C(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
2,2,3-Trimethyldecane is systematically named according to IUPAC rules, reflecting the positions of its methyl substituents on the decane chain. The structure consists of a ten-carbon backbone (decane) with methyl groups at the 2nd, 2nd, and 3rd positions, resulting in significant branching. This configuration reduces molecular symmetry, influencing its physical properties such as melting point and solubility .
The molecular structure is represented by the SMILES notation , and its InChIKey is . The branched architecture distinguishes it from linear alkanes, imparting lower viscosity and higher volatility compared to its straight-chain counterparts .
Spectroscopic Data
Infrared (IR) and mass spectral data for 2,2,3-trimethyldecane are cataloged in the NIST Chemistry WebBook. The IR spectrum reveals characteristic C-H stretching vibrations at 2,950–2,850 cm and bending modes near 1,460 cm, consistent with alkyl groups . Mass spectrometry shows a base peak at 57, corresponding to the fragment, a common cleavage pattern in branched alkanes .
Physical and Chemical Properties
Physicochemical Parameters
The compound is a colorless liquid at room temperature with a density slightly lower than water. Key properties include:
The low flash point and high vapor pressure underscore its flammability, necessitating careful handling .
Reactivity and Stability
As a saturated hydrocarbon, 2,2,3-trimethyldecane exhibits limited reactivity under standard conditions. It undergoes typical alkane reactions, such as:
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Halogenation: Reacts with halogens (, ) under UV light to form alkyl halides .
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Oxidation: Forms alcohols or ketones when treated with strong oxidizing agents like .
The compound is stable under ambient temperatures but decomposes at elevated temperatures, releasing carbon monoxide and dioxide .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the reaction of 1-nonene with tert-butylmagnesium chloride in the presence of platinum oxide () as a catalyst. The process is conducted in methanol at 25°C, yielding 2,2,3-trimethyldecane after several hours .
Industrial Manufacturing
Industrial production employs catalytic hydrogenation of tailored precursors to optimize yield and purity. Continuous-flow reactors with nickel or palladium catalysts are preferred for scalability . Process optimization studies highlight the role of intramolecular hydrogen bonding and cycloaddition reactions with methanol as a Lewis acid catalyst under variable pressure conditions .
Applications in Research and Industry
Analytical Chemistry
The compound serves as a reference standard in gas chromatography (GC) and mass spectrometry (MS) due to its well-defined retention indices and fragmentation patterns . Its branched structure aids in calibrating instruments for hydrocarbon analysis.
Biological Studies
2,2,3-Trimethyldecane has been utilized to investigate lipid metabolism and membrane interactions in prokaryotic systems . Notably, it was employed in studies probing the behavior of prostate cancer cells, though mechanistic details remain under exploration .
Industrial Uses
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Lubricants: Its low viscosity and thermal stability make it suitable for high-temperature lubricant formulations .
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Solvents: Used in niche applications requiring non-polar solvents with minimal environmental persistence .
Recent Advances and Research Directions
Recent studies focus on optimizing synthetic protocols and exploring novel applications. For instance, intramolecular hydrogen bonding phenomena in 2,2,3-trimethyldecane have been characterized via X-ray crystallography, revealing insights into conformational stability . Additionally, its role as a solvent in green chemistry initiatives is under investigation .
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